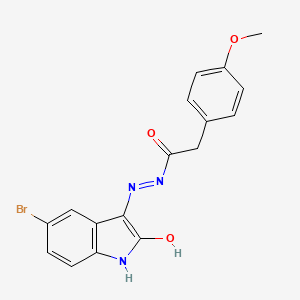![molecular formula C23H32N6O2S2 B10864484 2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10864484.png)
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the 1,2,4-Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile or ester under reflux conditions.
Attachment of the Isopropoxypropyl Group: This can be achieved through an alkylation reaction using an appropriate alkyl halide.
Formation of the Sulfanyl Linkage: This involves the reaction of the triazole derivative with a suitable thiol under basic conditions.
Attachment of the Cyclohexylacetamide Moiety: This final step involves the acylation of the sulfanyl derivative with cyclohexylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: A structurally related compound with a similar thieno[2,3-b]pyridine core.
1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethan-1-one: Another related compound with a thieno[2,3-b]pyridine core and an ethanone moiety.
Uniqueness
2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-isopropoxypropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is unique due to its combination of a thieno[2,3-b]pyridine core, a 1,2,4-triazole ring, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H32N6O2S2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3-propan-2-yloxypropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H32N6O2S2/c1-15(2)31-13-7-12-29-21(20-19(24)17-10-6-11-25-22(17)33-20)27-28-23(29)32-14-18(30)26-16-8-4-3-5-9-16/h6,10-11,15-16H,3-5,7-9,12-14,24H2,1-2H3,(H,26,30) |
InChI Key |
UJZQGUUMFAWYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=C(C4=C(S3)N=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[(4-fluorophenyl)methyl]urea](/img/structure/B10864401.png)
![10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864410.png)
![Ethyl 2-(acetylamino)-6-bromo-7-{[(4-nitrophenyl)carbonyl]oxy}-1-benzothiophene-3-carboxylate](/img/structure/B10864413.png)
![4-(dimethylamino)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10864416.png)
![11-(cyclohex-3-en-1-yl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864425.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864427.png)

![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N'-phenylurea](/img/structure/B10864456.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10864457.png)
![2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10864465.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864473.png)
![3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
![Methyl 4-(methylsulfanyl)-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}butanoate](/img/structure/B10864490.png)
